molecular formula C13H14O3 B3211691 1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-acetic acid CAS No. 1092507-01-1

1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-acetic acid

Cat. No.: B3211691
CAS No.: 1092507-01-1
M. Wt: 218.25 g/mol
InChI Key: STJFPPKIYLSEKU-UHFFFAOYSA-N
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Description

1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-acetic acid is a heterocyclic compound that features a fused ring system combining an indene and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 4,5-dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one as a starting material . This compound undergoes cyclization in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-acetic acid involves its interaction with specific molecular targets. For instance, it acts as an agonist at melatonin receptors, particularly MT1 and MT2 receptors . This interaction promotes sleep by mimicking the effects of melatonin, a natural hormone that regulates sleep-wake cycles.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-acetic acid is unique due to its specific ring structure and the presence of an acetic acid moiety, which may confer distinct pharmacological properties compared to its analogs.

Properties

IUPAC Name

2-(2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c14-12(15)7-9-2-1-8-3-4-11-10(13(8)9)5-6-16-11/h3-4,9H,1-2,5-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJFPPKIYLSEKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1CC(=O)O)C3=C(C=C2)OCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-acetic acid
Reactant of Route 2
1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-acetic acid
Reactant of Route 3
1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-acetic acid
Reactant of Route 4
1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-acetic acid
Reactant of Route 5
1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-acetic acid
Reactant of Route 6
1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-acetic acid

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